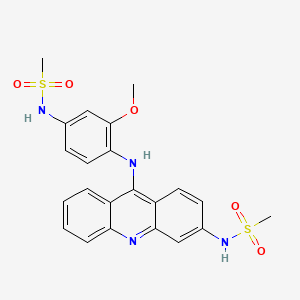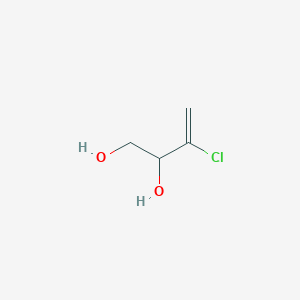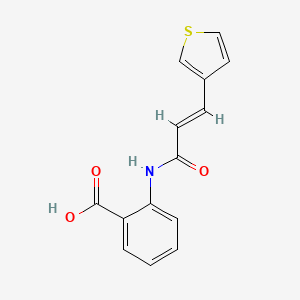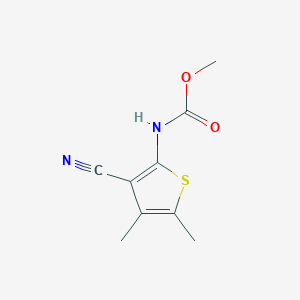
Carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester is a chemical compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25300 . This compound is known for its unique structure, which includes a cyano group, a thienyl ring, and a carbamic acid ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester typically involves the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with methanol in the presence of a dehydrating agent. The reaction conditions often require a catalyst and controlled temperature to ensure the esterification process proceeds efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole interactions, while the thienyl ring can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity for various molecular targets, affecting its biological and chemical activity .
Comparación Con Compuestos Similares
Carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester can be compared with similar compounds such as:
Carbamic acid, N-(3-cyano-4,5-dimethyl-2-thienyl)-, 1,1-dimethylethyl ester: This compound has a similar structure but with a different ester group, affecting its reactivity and applications.
Carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, ethyl ester: The ethyl ester variant has different physical and chemical properties, influencing its use in various applications. The uniqueness of this compound lies in its specific ester group, which imparts distinct reactivity and interaction profiles compared to its analogs.
Propiedades
Número CAS |
108442-61-1 |
|---|---|
Fórmula molecular |
C9H10N2O2S |
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
methyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C9H10N2O2S/c1-5-6(2)14-8(7(5)4-10)11-9(12)13-3/h1-3H3,(H,11,12) |
Clave InChI |
PNZXIDNGTHFGSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C#N)NC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


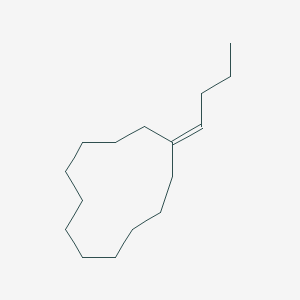
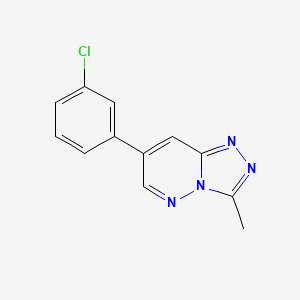

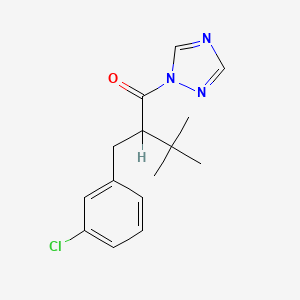
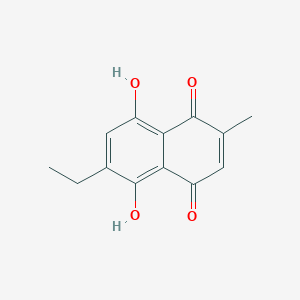
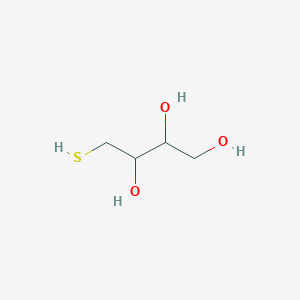
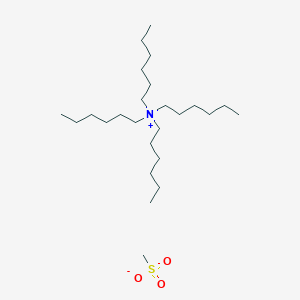
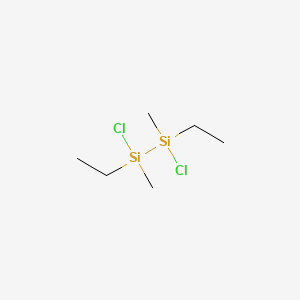

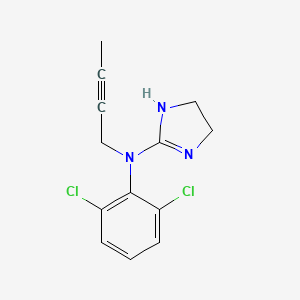
![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
